molecular formula C21H14FN3O2 B303086 3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No. B303086
M. Wt: 359.4 g/mol
InChI Key: LBWWCXPZTAKKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of pharmacological activities.

Scientific Research Applications

3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. It is believed that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. The anti-inflammatory and antioxidant properties of the compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can induce G2/M cell cycle arrest in cancer cells, which leads to the inhibition of cell proliferation. The compound has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been shown to reduce the levels of pro-inflammatory cytokines and reactive oxygen species in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are several future directions for the research on 3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. One potential direction is to investigate the compound's ability to overcome drug resistance in cancer cells. Another direction is to explore the compound's potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, the compound's mechanism of action needs to be further elucidated to fully understand its pharmacological properties.

Synthesis Methods

The synthesis of 3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves the reaction of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.

properties

Product Name

3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Molecular Formula

C21H14FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H14FN3O2/c22-17-8-4-7-16(13-17)19(26)23-18-11-9-15(10-12-18)21-25-24-20(27-21)14-5-2-1-3-6-14/h1-13H,(H,23,26)

InChI Key

LBWWCXPZTAKKLQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.